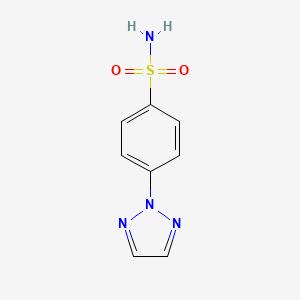

4-(Triazol-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

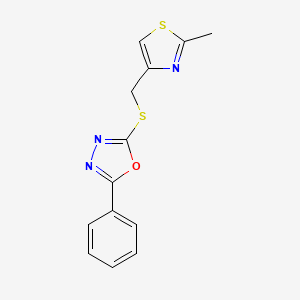

“4-(Triazol-2-yl)benzenesulfonamide” is a hybrid molecule that combines the properties of triazoles and benzenesulfonamides . These two components are known for their wide range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects . The hybridization of these two components aims to synthesize more potent therapeutic candidates with higher potency and fewer side effects .

Molecular Structure Analysis

The molecular structure of “4-(Triazol-2-yl)benzenesulfonamide” involves a five-membered triazole ring containing three nitrogen atoms . Triazoles can be classified as 1,2,3-triazoles and 1,2,4-triazoles based on the position of nitrogen atoms with respect to each other . The molecule also contains a benzenesulfonamide component .科学的研究の応用

Anti-Microbial Properties

4-(Triazol-2-yl)benzenesulfonamide: has been investigated as an anti-microbial agent. In a recent study, a series of novel benzenesulfonamides bearing 1,2,4-triazoles demonstrated moderate to excellent inhibitory potential against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Shigella flexneri) bacterial strains. These compounds exhibited minimum inhibitory concentration values ranging from 3.12 to 12.5 µg/mL. Notably, compound 3d showed remarkable activity against bacterial and fungal strains, making it a promising candidate for further exploration .

Anti-Oxidant Activity

The same study also evaluated the anti-oxidant profile of these compounds using the DPPH method. Among them, compound 4d stood out with the highest anti-oxidant activity (94.35%). Anti-oxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. The potent anti-oxidant properties of 4-(Triazol-2-yl)benzenesulfonamide make it an intriguing candidate for further investigations .

Anti-Fungal Potential

Another avenue of research involves exploring the anti-fungal properties of 4-(Triazol-2-yl)benzenesulfonamide . A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides demonstrated activity against fungal strains such as Candida, Geotrichum, Rhodotorula, and Saccharomyces. Hybridizing triazoles and benzenesulfonamides could lead to more potent therapeutic candidates with fewer side effects .

Antimalarial Lead Compound Development

Researchers have synthesized a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds. These derivatives exhibit promising yields and structural elucidation. Antimalarial agents are critical in the fight against malaria, and 4-(Triazol-2-yl)benzenesulfonamide derivatives hold potential in this field .

Other Pharmacological Activities

While the above applications are well-documented, it’s worth noting that triazoles and benzenesulfonamides have a wide spectrum of other biological activities, including anti-tumor, anti-cancer, anti-convulsant, and analgesic effects. Further research may uncover additional applications for this intriguing compound .

将来の方向性

The future directions for “4-(Triazol-2-yl)benzenesulfonamide” could involve further investigation of its potential as a therapeutic candidate. Given its wide range of biological activities, it could be explored for various applications, such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

作用機序

Target of Action

The primary target of 4-(Triazol-2-yl)benzenesulfonamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process, as it is responsible for the biosynthesis of arachidonic acid-derived lipid mediators .

Mode of Action

4-(Triazol-2-yl)benzenesulfonamide interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins, which are key mediators in the inflammation process . The downstream effects include a reduction in inflammation and associated symptoms.

Result of Action

The molecular effect of 4-(Triazol-2-yl)benzenesulfonamide’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. On a cellular level, this can lead to a decrease in the symptoms associated with inflammation, such as pain and swelling.

特性

IUPAC Name |

4-(triazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLVKMHELAROPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Triazol-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)